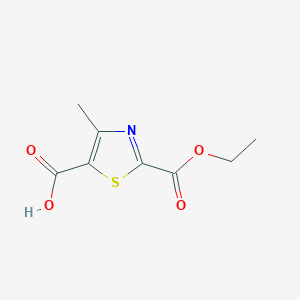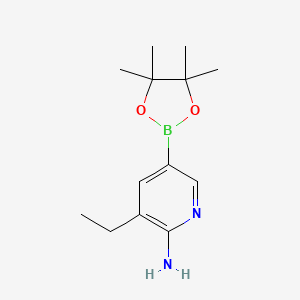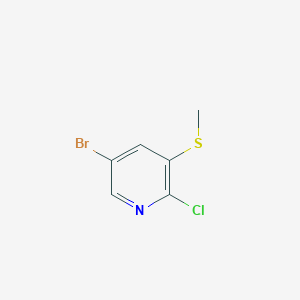
5-bromo-2-chloro-3-(methylsulfanyl)pyridine
Vue d'ensemble
Description
5-bromo-2-chloro-3-(methylsulfanyl)pyridine (5BCMP) is a heterocyclic compound that has a wide range of applications in the field of medicinal and synthetic chemistry. It is a versatile compound that can be used for the synthesis of various organic molecules and polymers. 5BCMP has been used in the synthesis of drugs, bioconjugates, and other materials. It has also been used in the synthesis of metal complexes, catalysts, and other materials. 5BCMP has attracted attention due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
5-bromo-2-chloro-3-(methylsulfanyl)pyridine has been used in the synthesis of various organic molecules and polymers. It has been used in the synthesis of drugs, bioconjugates, and other materials. 5-bromo-2-chloro-3-(methylsulfanyl)pyridine has also been used in the synthesis of metal complexes, catalysts, and other materials. In addition, 5-bromo-2-chloro-3-(methylsulfanyl)pyridine has been used in the synthesis of fluorescent proteins, peptides, and other biomolecules. Furthermore, 5-bromo-2-chloro-3-(methylsulfanyl)pyridine has been used in the synthesis of nanomaterials and other materials for biomedical applications.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine is not fully understood. However, it is believed that 5-bromo-2-chloro-3-(methylsulfanyl)pyridine acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species. This covalent bond results in the formation of a new molecule, which can then be used in various reactions. Furthermore, 5-bromo-2-chloro-3-(methylsulfanyl)pyridine can act as a catalyst in certain reactions, which can speed up the reaction rate and increase the yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine have not been extensively studied. However, it has been shown to have some anti-inflammatory properties in animal studies. In addition, 5-bromo-2-chloro-3-(methylsulfanyl)pyridine has been found to have some antioxidant activity in vitro studies. Furthermore, 5-bromo-2-chloro-3-(methylsulfanyl)pyridine has been shown to have some antifungal activity in vitro studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-bromo-2-chloro-3-(methylsulfanyl)pyridine in laboratory experiments is its versatility. It can be used in the synthesis of various organic molecules and polymers. Furthermore, it can be used in the synthesis of metal complexes, catalysts, and other materials. In addition, 5-bromo-2-chloro-3-(methylsulfanyl)pyridine is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-bromo-2-chloro-3-(methylsulfanyl)pyridine in laboratory experiments. For example, it is a corrosive compound, which can be hazardous to handle and can cause damage to laboratory equipment. In addition, it is highly reactive, which can make it difficult to control the reaction conditions.
Orientations Futures
The future directions for 5-bromo-2-chloro-3-(methylsulfanyl)pyridine research include further exploration of its biochemical and physiological effects. In particular, further research could be conducted to investigate its potential applications in the field of medicinal chemistry. In addition, further research could be conducted to explore its potential applications in the synthesis of nanomaterials and other materials for biomedical applications. Furthermore, further research could be conducted to investigate the mechanism of action of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine and to develop more efficient and cost-effective synthesis methods. Finally, further research could be conducted to explore the potential toxicity of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine and to identify potential safety concerns.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine involves the reaction of 2-chloro-5-bromopyridine (2CP) with methylsulfanyl chloride (MSC) in the presence of an acid catalyst such as sulfuric acid. The reaction occurs in two steps: first, the 2CP is converted to 5-bromo-2-chloropyridine (5BCP) by the reaction of MSC with 2CP; then, the 5BCP is converted to 5-bromo-2-chloro-3-(methylsulfanyl)pyridine by the reaction of the 5BCP with MSC. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction can be carried out at temperatures ranging from room temperature to 70°C.
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCNJXURGGQHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281503 | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-methylthiopyridine | |
CAS RN |
887308-15-8 | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887308-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




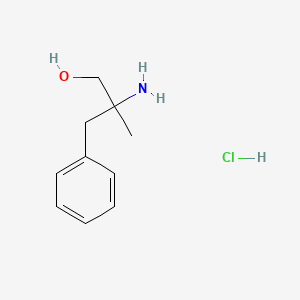
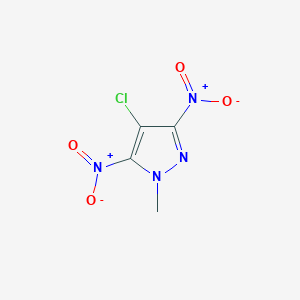




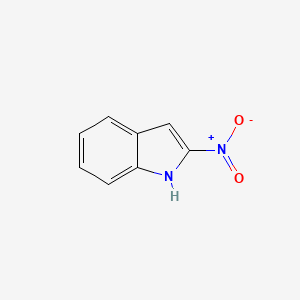
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)
![2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate](/img/structure/B6598021.png)
![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)
